1-(4-Amino-2-methylpyrimidin-5-yl)ethan-1-ol
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Overview
Description
1-(4-Amino-2-methylpyrimidin-5-yl)ethan-1-ol is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group at the 4-position and a methyl group at the 2-position of the pyrimidine ring, along with an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(4-Amino-2-methylpyrimidin-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 4-amino-2-methylpyrimidine with an appropriate aldehyde, followed by reduction to yield the desired ethan-1-ol derivative. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity. These methods are optimized for large-scale production and often involve the use of specialized catalysts and reaction conditions .
Chemical Reactions Analysis
1-(4-Amino-2-methylpyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Amino-2-methylpyrimidin-5-yl)ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylpyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(4-Amino-2-methylpyrimidin-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound has a similar pyrimidine structure but differs in the substitution pattern, which affects its chemical reactivity and biological activity.
Thiamine Impurity E: This compound is structurally related but contains additional functional groups that confer different properties and applications.
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol: This compound has a similar ethan-1-ol moiety but differs in the position of the amino group, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4-amino-2-methylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-4(11)6-3-9-5(2)10-7(6)8/h3-4,11H,1-2H3,(H2,8,9,10) |
InChI Key |
FZNADADUTMNBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(C)O |
Origin of Product |
United States |
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